

Introduction of 2'-C-methyl group into ribofuranose scaffold

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Methyl 3,5-di-O-benzyl- α -D-ribofuranoside*

CAS No.: 80795-53-5

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Application Note: Introduction of the 2'-C-Methyl Group into the Ribofuranose Scaffold for Antiviral Nucleoside Synthesis

Introduction & Scientific Rationale

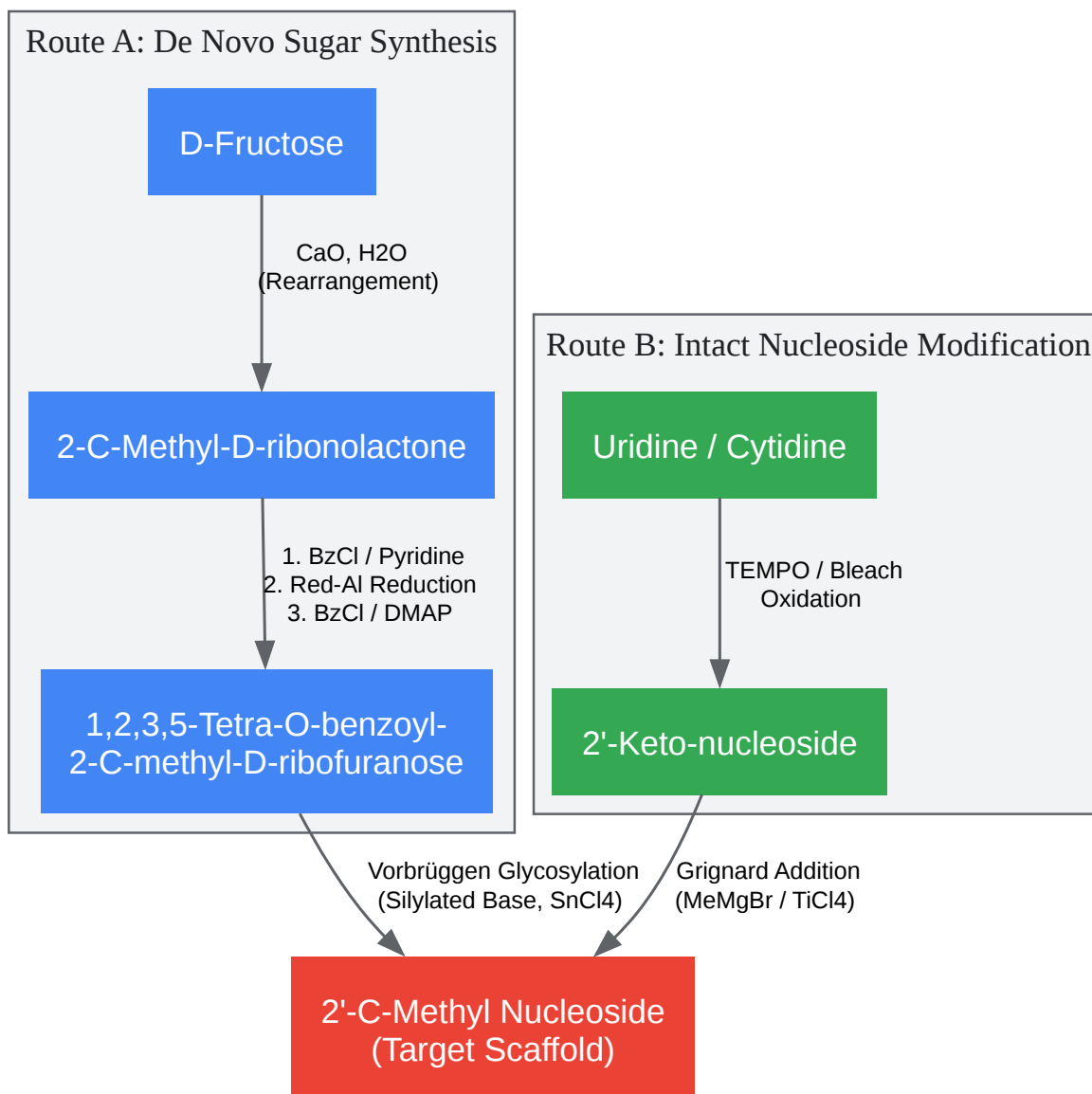
The structural modification of the ribofuranose scaffold via the introduction of a 2'-C-methyl group represents a watershed advancement in antiviral drug design. This specific modification is the pharmacokinetic cornerstone of several blockbuster antiviral therapies, most notably the Hepatitis C virus (HCV) drug Sofosbuvir[1][2].

Mechanistic Causality: The installation of a methyl group at the 2'- α (down) position restricts the ribose ring to a rigid C3'-endo (North) conformation. This conformational lock is critical: it mimics the natural RNA substrate geometry required for viral polymerase recognition, while simultaneously presenting a severe steric clash within the active site of the viral RNA-dependent RNA polymerase (RdRp, e.g., NS5B) upon incorporation. This steric block prevents the addition of subsequent nucleotides, resulting in obligate chain termination[2].

Strategic Pathways for 2'-C-Methylation

Synthesizing 2'-C-methyl ribonucleosides is notoriously challenging due to the dense stereochemical environment of the furanose ring. Two primary synthetic architectures dominate the field:

- De Novo Carbohydrate Synthesis (The Pharmasset/Idenix Route): Utilizing D-fructose as a chiral pool starting material to directly access 2-C-methyl-D-ribonolactone via a base-catalyzed rearrangement, followed by functionalization and Vorbrüggen glycosylation[1][3].
- Intact Nucleoside Oxidation/Alkylation: Selective protection of a canonical nucleoside (e.g., uridine), oxidation of the 2'-hydroxyl to a 2'-ketone, and subsequent stereoselective Grignard addition[4].



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Figure 1: Divergent synthetic pathways for the introduction of the 2'-C-methyl group.

Quantitative Data Summary: Route Comparison

Synthetic Strategy	Starting Material	Key Intermediate	Overall Yield	Stereocontrol (β -anomer)	Scalability
De Novo Sugar	D-Fructose	2-C-Methyl-D-ribonolactone	15 - 25%	> 95% (Neighboring Group)	Multi-Kilogram (High)
Intact Nucleoside	Uridine / Cytidine	2'-Keto-nucleoside	30 - 45%	Moderate (Grignard dependent)	Kilogram (Moderate)

Step-by-Step Experimental Protocols (De Novo Synthesis Route)

The following protocols detail the self-validating system for the De Novo carbohydrate route, which provides superior stereocontrol during nucleobase coupling.

Protocol A: Synthesis of 2-C-Methyl-D-ribonolactone from D-Fructose

Objective: Induce a stereospecific Kiliani-type rearrangement to establish the 2'-C-methyl stereocenter.

- Reaction Setup: Suspend D-fructose in distilled water. Add Calcium Oxide (CaO) at a molar ratio of approximately 1:3 (Fructose:CaO)[1][5].
- Incubation: Stir the suspension at room temperature (23°C - 40°C) for 3 to 5 days.
 - Causality Check: Why CaO? Traditional syntheses from D-arabinose require multiple steps and chromatographic purifications. D-fructose, under the mild basicity of CaO, undergoes a direct rearrangement to yield the lactone without promoting extensive degradation of the carbohydrate backbone[1].
- Quenching: Neutralize the reaction mixture by bubbling CO₂ gas through the suspension, converting the soluble calcium species into insoluble CaCO₃. Filter the precipitate.

- Isolation: Concentrate the filtrate under reduced pressure and crystallize the resulting 2-C-methyl-D-ribonolactone from absolute ethanol.

Protocol B: Preparation of the Glycosyl Donor (1,2,3,5-Tetra-O-benzoyl-2-C-methyl-D-ribofuranose)

Objective: Protect the hydroxyls and reduce the lactone to a reactive furanose donor.

- Benzoylation: Dissolve 2-C-methyl-D-ribonolactone in anhydrous pyridine. Add benzoyl chloride (3.5 eq) dropwise at 0°C. Stir for 12 hours to yield 2,3,5-tri-O-benzoyl-2-C-methyl-D-ribonolactone[3].
- Controlled Reduction: Dissolve the protected lactone in anhydrous THF and cool strictly to -20°C. Slowly add Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, 1.1 eq)[3].
 - Causality Check: Why Red-Al? Stronger hydrides (like LiAlH₄) risk over-reducing the lactone to an open-chain alditol. Red-Al, when deployed at sub-zero temperatures, selectively halts reduction at the hemiacetal (lactol) stage, preserving the cyclic furanose architecture[6].
- Anomeric Acylation: Quench with aqueous sodium potassium tartrate. Isolate the lactol, dissolve in dichloromethane (DCM), and react with benzoyl chloride, triethylamine, and catalytic DMAP to yield the tetra-benzoyl glycosyl donor[3].

Protocol C: Stereoselective Vorbrüggen Glycosylation

Objective: Couple the furanose donor to a nucleobase with exclusive β-stereoselectivity.

- Silylation: Suspend the target nucleobase (e.g., N4-benzoylcytosine) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to reflux until a clear solution forms[7].
 - Causality Check: BSA transiently masks the polar hydrogen bond donors (amines/amides) with lipophilic trimethylsilyl (TMS) groups, forcing the nucleobase into the organic phase and drastically enhancing the nucleophilicity of the N1 nitrogen[7].

- Activation: Cool the solution to 0°C. Add the glycosyl donor (from Protocol B) and a Lewis acid catalyst, typically SnCl₄ or TMSOTf[8][9].
- Coupling: Heat the mixture to 60°C for 4-12 hours.
 - Causality Check: Why use Benzoyl groups instead of Acetyls? The Lewis acid generates an electrophilic oxocarbenium ion. The C2-benzoyl group participates via a cyclic oxonium ion intermediate, sterically shielding the alpha-face. This neighboring group participation drives the exclusive attack of the silylated base from the beta-face, yielding the biologically active β-nucleoside[10].
- Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify the 2'-C-methyl nucleoside via silica gel chromatography.



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Figure 2: Stereoselective Vorbrüggen glycosylation via neighboring group participation.

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- To cite this document: BenchChem. [Introduction of 2'-C-methyl group into ribofuranose scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3285621/docs#introduction-of-2-c-methyl-group-into-ribofuranose-scaffold\]](https://www.benchchem.com/product/b3285621/docs#introduction-of-2-c-methyl-group-into-ribofuranose-scaffold)

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